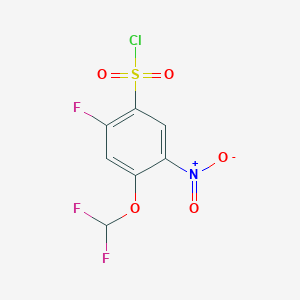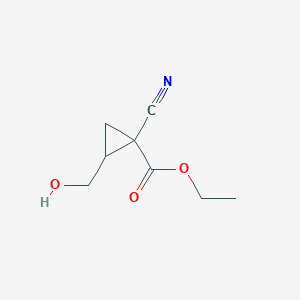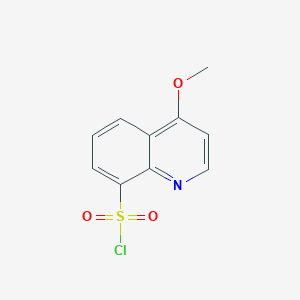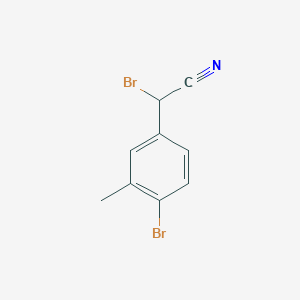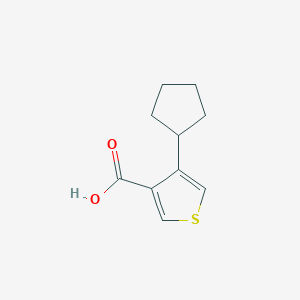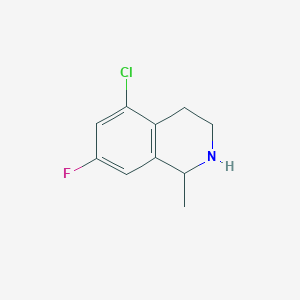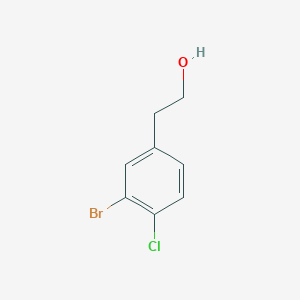
2-(3-bromo-4-chlorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromo-4-chlorophenyl)ethan-1-ol (BCPE) is a compound belonging to the class of organochlorine compounds. It is an organobromine compound, containing a carbon-to-bromine bond. BCPE is a versatile compound with a wide range of applications in research and industrial settings.
科学的研究の応用
2-(3-bromo-4-chlorophenyl)ethan-1-ol has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of polymers, surfactants, and other materials. Additionally, 2-(3-bromo-4-chlorophenyl)ethan-1-ol has been used as a model compound for studying the mechanism of action of organochlorine compounds.
作用機序
The mechanism of action of 2-(3-bromo-4-chlorophenyl)ethan-1-ol is not fully understood. However, it is believed that the bromine and chlorine atoms in the molecule interact with the organic molecules in the reaction, forming an organobromochloride compound. This compound then reacts with the organic molecules, forming a new compound.
Biochemical and Physiological Effects
2-(3-bromo-4-chlorophenyl)ethan-1-ol has been studied for its potential biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme adenylate cyclase, which is involved in the production of cyclic AMP. Additionally, 2-(3-bromo-4-chlorophenyl)ethan-1-ol has been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. 2-(3-bromo-4-chlorophenyl)ethan-1-ol has also been found to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the production of neurotransmitters.
実験室実験の利点と制限
2-(3-bromo-4-chlorophenyl)ethan-1-ol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a versatile compound with a wide range of applications. However, 2-(3-bromo-4-chlorophenyl)ethan-1-ol is a toxic compound and should be handled with caution. Additionally, it has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
Future research on 2-(3-bromo-4-chlorophenyl)ethan-1-ol should focus on further understanding its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted on its applications in organic synthesis, pharmaceutical synthesis, and polymer synthesis. Furthermore, research should be conducted on its potential toxicity and the development of methods to reduce its toxicity. Additionally, research should be conducted on its solubility in water and the development of methods to improve its solubility. Finally, research should be conducted on its potential applications in the medical field and its potential as a therapeutic agent.
合成法
2-(3-bromo-4-chlorophenyl)ethan-1-ol can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide to form an ether. The Grignard reaction involves the reaction of an organomagnesium halide with an electrophile to form an organometallic compound. The Ullmann reaction involves the reaction of an organometallic compound with an electrophile to form an organometallic compound.
特性
IUPAC Name |
2-(3-bromo-4-chlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5,11H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCIXSFISQGTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-chlorophenyl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

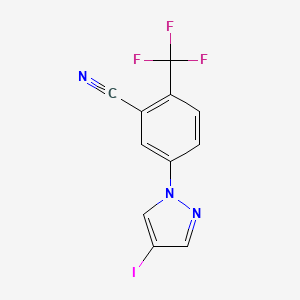
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
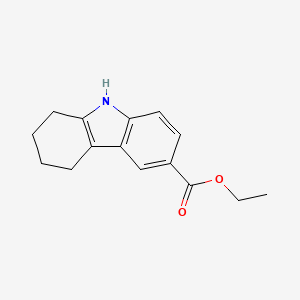
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
